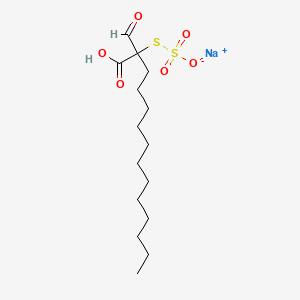
Sodium C-dodecyl (2-(sulphonatothio)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylformamide , is a widely used organic compound with the formula C3H7NO . It is a colorless, high-boiling liquid that is miscible with water and most organic solvents. This compound is primarily used as a solvent in the chemical industry due to its ability to dissolve a wide range of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylformamide is typically synthesized by the reaction of dimethylamine with carbon monoxide in the presence of a catalyst such as sodium methoxide . The reaction is carried out under high pressure and temperature conditions to yield the desired product.
Industrial Production Methods
In industrial settings, N,N-Dimethylformamide is produced through the reaction of dimethylamine with carbon monoxide in the presence of a sodium methoxide catalyst. This method is preferred due to its efficiency and high yield of the product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form and .
Reduction: It can be reduced to form and .
Substitution: It can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common nucleophiles include , , and .
Major Products Formed
Oxidation: Dimethylamine and carbon dioxide.
Reduction: Dimethylamine and formic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethylformamide is used in a wide range of scientific research applications, including:
Chemistry: As a solvent for chemical reactions and in the synthesis of various organic compounds.
Biology: As a solvent for biological assays and in the extraction of biological molecules.
Medicine: As a solvent for pharmaceutical formulations and in drug delivery systems.
Industry: As a solvent in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
N,N-Dimethylformamide exerts its effects primarily through its ability to act as a solvent. It can dissolve a wide range of compounds, facilitating chemical reactions and the extraction of biological molecules. Its molecular targets and pathways involve interactions with various organic and inorganic compounds, enhancing their solubility and reactivity.
Comparison with Similar Compounds
N,N-Dimethylformamide is similar to other organic solvents such as dimethyl sulfoxide and acetone . it is unique in its ability to dissolve a wider range of compounds and its high boiling point, making it suitable for high-temperature reactions. Similar compounds include:
Dimethyl sulfoxide (DMSO): Another polar aprotic solvent with similar properties but a lower boiling point.
Acetone: A common solvent with a lower boiling point and different solubility properties.
Properties
CAS No. |
85006-00-4 |
|---|---|
Molecular Formula |
C15H27NaO6S2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
sodium;2-formyl-1-hydroxy-1-oxo-2-sulfonatosulfanyltetradecane |
InChI |
InChI=1S/C15H28O6S2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-16,14(17)18)22-23(19,20)21;/h13H,2-12H2,1H3,(H,17,18)(H,19,20,21);/q;+1/p-1 |
InChI Key |
KXVWTGQSNIBLRZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(C=O)(C(=O)O)SS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


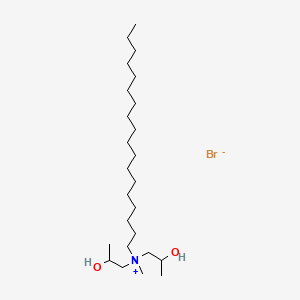

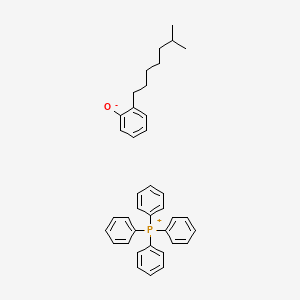
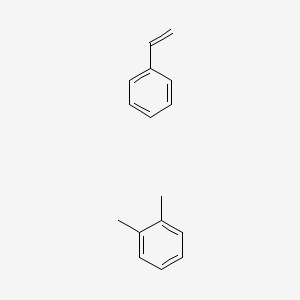
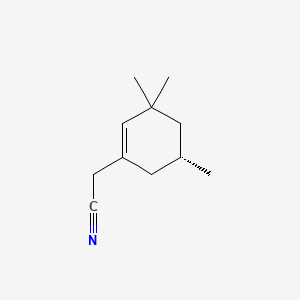
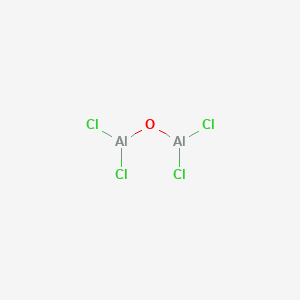
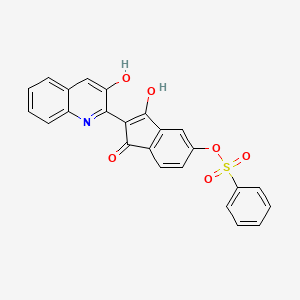

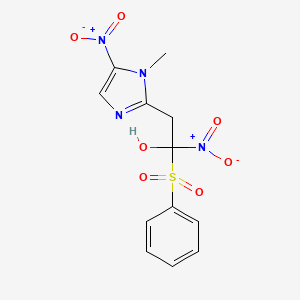
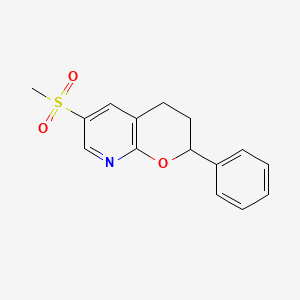
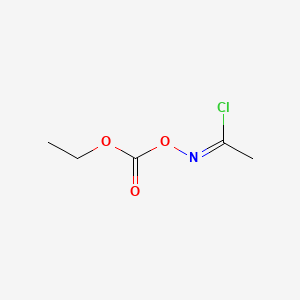
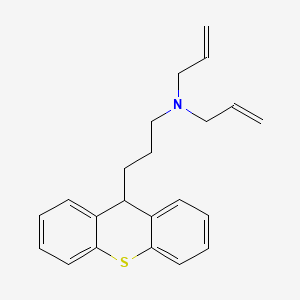
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)
![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)
